Cintirorgon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cintirorgon, also known as LYC-55716, is a first-in-class, selective, and orally bioavailable RORγ agonist . It modulates the gene expression of RORγ expressing T lymphocyte immune cells, resulting in enhanced effector function, decreased immunosuppression, decreased tumor growth, and improved survival .

Molecular Structure Analysis

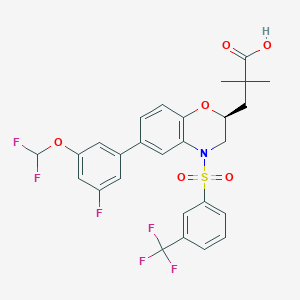

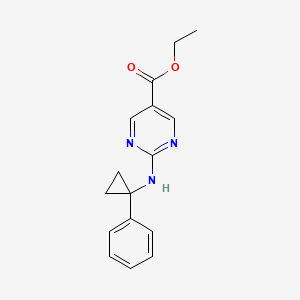

Cintirorgon is a synthetic organic compound with the formal name (2S)-6- [3-(difluoromethoxy)-5-fluorophenyl]-3,4-dihydro-α,α-dimethyl-4- [ [3- (trifluoromethyl)phenyl]sulfonyl]-2H-1,4-benzoxazine-2-propanoic acid . Its molecular formula is C27H23F6NO6S and it has a molecular weight of 603.5 .Physical And Chemical Properties Analysis

Cintirorgon is a crystalline solid with a purity of ≥98%. It is soluble in DMSO up to 100 mg/ml . The compound has a topological polar surface area of 101.52 .Wissenschaftliche Forschungsanwendungen

Antitumor Agent

Cintirorgon is a promising first-in-class antitumor agent . It acts as a RORγ agonist in the treatment against various types of cancer .

Immunotherapeutic Agent

Cintirorgon is also considered a first-in-class immunotherapeutic agent . It can be used in cancer treatment as both mono- and combination therapy .

Quantification in Biological Samples

A bioanalytical method has been developed for the quantification of Cintirorgon in mouse plasma and tissue homogenates using LC-MS/MS . This method supports preclinical mouse studies .

Application in Preclinical Mouse Studies

The developed method for quantification has been successfully applied to preclinical studies with Cintirorgon in mice . This allows for the monitoring of the drug’s concentration in the body over time .

Study of Drug Distribution

The method of quantification allows for the study of the distribution of Cintirorgon in different tissues. Partial validation was performed in eight different homogenates originating from brain, kidney, liver, lung, small intestine, small intestine content, spleen, and testis .

Development of New Therapies

The properties of Cintirorgon, particularly its agonistic properties to the retinoic acid receptor–related orphan receptor (ROR), make it a promising candidate for the development of new therapies .

Wirkmechanismus

Target of Action

Cintirorgon, also known as LYC-55716, is a first-in-class, oral, small-molecule investigational agent that selectively activates the transcription factor retinoic acid receptor–related orphan receptor γ (RORγ) . RORγ regulates type 17 effector T-cell differentiation and function and is key to immune cell regulation .

Mode of Action

Cintirorgon interacts with its primary target, RORγ, to modulate immune cell gene expression. This interaction increases effector T-cell activity and decreases immune suppression . By acting on a transcription factor, RORγ agonists like Cintirorgon integrate multiple antitumor mechanisms into a single therapeutic .

Biochemical Pathways

The activation of RORγ by Cintirorgon affects the differentiation and function of type 17 effector T-cells . This modulation of immune cell gene expression leads to an increase in effector T-cell activity and a decrease in immune suppression

Pharmacokinetics

It is known that patients received 28-day treatment cycles of oral cintirorgon, and the dose and dosing regimen were determined according to the pharmacokinetic profile and safety .

Result of Action

The activation of RORγ by Cintirorgon leads to an increase in effector T-cell activity and a decrease in immune suppression . This results in preliminary evidence of antitumor activity, as seen in a phase 1 study where some patients had confirmed partial responses and others had disease stabilization for 2 to 12 months .

Action Environment

It is known that cintirorgon is administered orally, suggesting that factors such as gastrointestinal ph and the presence of food might influence its absorption and bioavailability .

Safety and Hazards

Cintirorgon is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . Protective measures such as wearing safety goggles, chemical-resistant rubber gloves, and impervious clothing are recommended when handling Cintirorgon .

Relevant Papers There are several papers that have been published on Cintirorgon. One paper discusses the development and validation of an LC-MS/MS assay for the quantification of Cintirorgon in mouse plasma and tissue homogenates . Another paper presents a Phase 1 open-label, multicenter study of Cintirorgon, discussing its safety, tolerability, and preliminary evidence of antitumor activity .

Eigenschaften

IUPAC Name |

3-[(2S)-6-[3-(difluoromethoxy)-5-fluorophenyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]-2,2-dimethylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23F6NO6S/c1-26(2,24(35)36)13-20-14-34(41(37,38)21-5-3-4-17(11-21)27(31,32)33)22-10-15(6-7-23(22)39-20)16-8-18(28)12-19(9-16)40-25(29)30/h3-12,20,25H,13-14H2,1-2H3,(H,35,36)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULSIMHVQYBADX-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C[C@H]1CN(C2=C(O1)C=CC(=C2)C3=CC(=CC(=C3)F)OC(F)F)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23F6NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2055536-64-4 |

Source

|

| Record name | Cintirorgon [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2055536644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cintirorgon | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPN433P0EA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

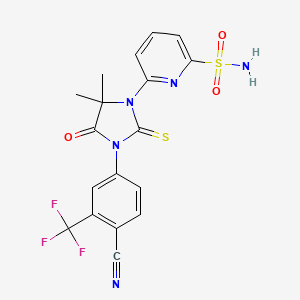

![N-cyclopropyl-2-methyl-4-[4-(oxan-4-ylmethylamino)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-8-yl]benzamide](/img/structure/B606614.png)

![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide](/img/structure/B606637.png)